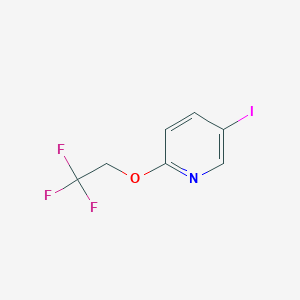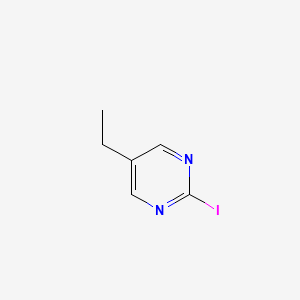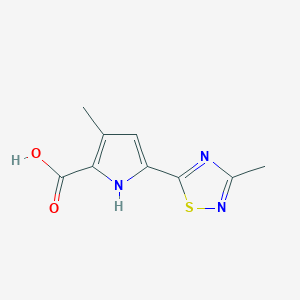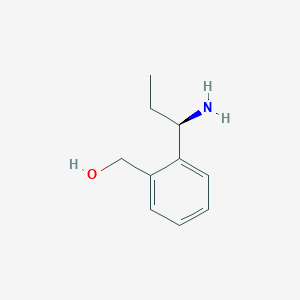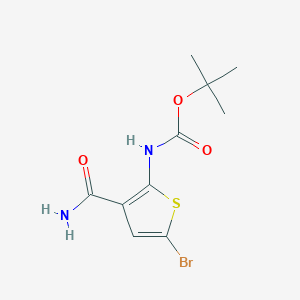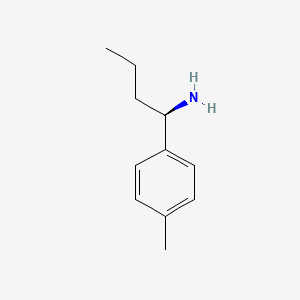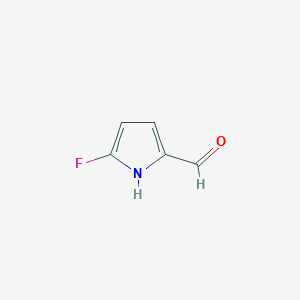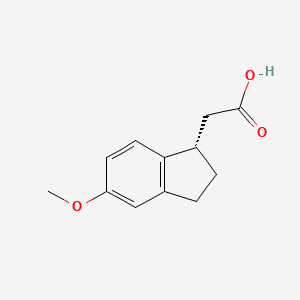![molecular formula C11H6BrClN2 B13031678 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrroloquinoxaline core. It has a molecular formula of C11H6BrClN2 and a molecular weight of 281.54 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which is induced by irradiation with visible light in the presence of carboxylic acid derivatives . The reaction proceeds according to a radical mechanism with an iridium catalyst and PhI(OAc)2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as kinase inhibitors.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, such as protein kinase CK2 and 5-HT3 receptors . The binding of the compound to these targets can modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an intermediate in the synthesis of the drug Erdafitinib.
Piperazinyl-pyrrolo[1,2-A]quinoxaline Derivatives: These compounds are studied for their antifungal and anticancer activities.
Uniqueness
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H6BrClN2 |
|---|---|
Molekulargewicht |
281.53 g/mol |
IUPAC-Name |
7-bromo-4-chloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6BrClN2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H |
InChI-Schlüssel |
IYHNSUBZRXYRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C3=C(C=C(C=C3)Br)N=C(C2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



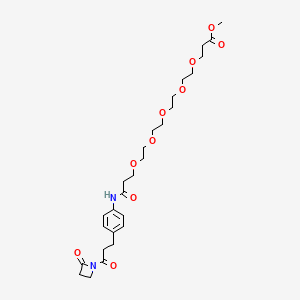
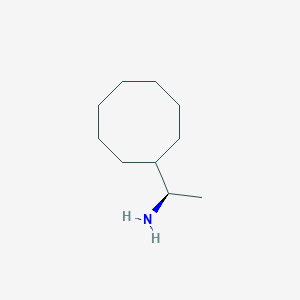
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
